molecular formula C5H13ClN2O2 B588754 L-Ornithine-d6 Hydrochloride CAS No. 347841-40-1

L-Ornithine-d6 Hydrochloride

Cat. No. B588754
CAS RN: 347841-40-1
M. Wt: 174.658
InChI Key: GGTYBZJRPHEQDG-IYAGNYDCSA-N
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Description

L-Ornithine-d6 Hydrochloride is a deuterium-labeled form of the amino acid L-Ornithine . It is a white crystalline powder that is soluble in water . This compound plays a central role in the urea cycle and is also important for the disposal of excess nitrogen .


Synthesis Analysis

L-Ornithine is produced by microbial fermentation using Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum as the microbial cell factory . Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum . These strategies include reducing by-product formation, improving the supplementation of precursor glutamate, releasing negative regulation and negative feedback inhibition, increasing the supply of intracellular cofactors, modulating the central metabolic pathway, enhancing the transport system, and adaptive evolution .


Molecular Structure Analysis

The molecular formula of L-Ornithine-d6 Hydrochloride is C5H13ClN2O2 . The molecular weight is 174.66 g/mol . The IUPAC name is (2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid;hydrochloride . The InChI is InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4 (7)5 (8)9;/h4H,1-3,6-7H2, (H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2 .


Chemical Reactions Analysis

L-Ornithine-d6 Hydrochloride is chemically similar to L-Ornithine, but with six deuterium atoms replacing six hydrogen atoms . Deuterium is a stable isotope of hydrogen, and its incorporation into L-Ornithine-d6 Hydrochloride allows for more accurate and sensitive detection of L-Ornithine in metabolic studies .


Physical And Chemical Properties Analysis

L-Ornithine-d6 Hydrochloride is a white to off-white solid . It is soluble in water . The exact mass is 174.1042158 g/mol .

Scientific Research Applications

Biosynthesis of L-Arginine and L-Proline

L-Ornithine hydrochloride is used in the biosynthesis of L-arginine and L-proline . These are essential amino acids that play a crucial role in various biological processes, including cell division, wound healing, and immune function.

Ammonia Metabolism

L-Ornithine plays an important role in ammonia metabolism via the urea cycle . The urea cycle is a series of biochemical reactions that convert toxic ammonia to urea, which can be safely excreted from the body.

Metabolic Engineering

L-Ornithine is used in metabolic engineering to develop high L-ornithine-producing strains . This involves various strategies such as reducing by-product formation, improving the supplementation of precursor glutamate, releasing negative regulation and negative feedback inhibition, and increasing the supply of intracellular cofactors .

Treatment for Non-Alcoholic Fatty Liver Disease (NAFLD)

L-Ornithine-l-aspartate (LOLA) has been found to beneficially modulate the expression of genes related to fatty acid import/transport and synthesis . It also reduces cellular ATP and acetyl-CoA, and favorably modulates the expression of master regulators/genes of energy balance/mitochondrial biogenesis .

Enhancement of Taste Preferences

L-Ornithine has been shown to enhance preferences to sweet, salty, umami, and fat taste solutions in mice . This could potentially be used to improve the taste of food products.

Microbial Fermentation

L-Ornithine is produced by microbial fermentation using Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum as the microbial cell factory . This eco-friendly technology can address the growing concerns about environmental issues and can be used to establish a sustainable economy independent of fossil fuels .

Mechanism of Action

Target of Action

L-Ornithine-d6 Hydrochloride, a deuterium-labeled form of L-Ornithine Hydrochloride , primarily targets the urea cycle in the body . The urea cycle is a series of biochemical reactions that produce urea from ammonia (NH3). This process is crucial for the disposal of excess nitrogen .

Mode of Action

L-Ornithine is metabolized to L-arginine . L-arginine then stimulates the pituitary release of growth hormone . This process is particularly affected by burns or other injuries, which can alter the state of L-arginine in tissues throughout the body .

Biochemical Pathways

L-Ornithine plays a central role in the urea cycle . It is produced from the splitting off of urea from arginine . L-Ornithine allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . In the metabolic pathway of L-Ornithine, 2 moles of NADPH are consumed in two steps of enzymatic reactions: conversion from α-oxoglutarate to glutamate and from N-acetyl-glutamyl-phosphate to N-acetyl-glutamyl-semialdehyde .

Pharmacokinetics

It’s known that l-ornithine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) .

Result of Action

The action of L-Ornithine-d6 Hydrochloride results in the reduction of serum cortisol levels and the cortisol/DHEA-S ratio . It also reduces anger and improves perceived sleep quality . On a molecular level, L-Ornithine is the starting point for the synthesis of many polyamines such as putrescine and spermine .

Action Environment

Environmental factors can influence the action of L-Ornithine-d6 Hydrochloride. For instance, both L- and D-ornithine have been tentatively identified in the Murchison meteorite at a concentration of approximately <5 ppb

Safety and Hazards

L-Ornithine-d6 Hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . If inhaled, remove to fresh air . If ingested, clean mouth with water .

Future Directions

L-Ornithine supplementation has the potential to relieve stress and improve sleep quality related to fatigue, both objectively and subjectively . Future studies must address how L-Ornithine affects regulation of blood glucose and the autonomic nervous system .

properties

IUPAC Name

(2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYBZJRPHEQDG-IYAGNYDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745998
Record name L-(3,3,4,4,5,5-~2~H_6_)Ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ornithine-d6 Hydrochloride

CAS RN

347841-40-1
Record name L-(3,3,4,4,5,5-~2~H_6_)Ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347841-40-1
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